molecular formula C16H9Cl2F B11837899 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene

2-(2,3-Dichlorophenyl)-6-fluoronaphthalene

Cat. No.: B11837899
M. Wt: 291.1 g/mol
InChI Key: FXKGTBIQWZYURI-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-6-fluoronaphthalene (Molecular Formula: C16H9Cl2F, Molecular Weight: 291.1) is a fluorinated naphthalene derivative recognized for its role in medicinal chemistry research, particularly in the development of novel CCR3 antagonists . The CCR3 (CC chemokine receptor 3) is a prominent target in immunological studies as it is highly expressed on eosinophils. Infiltration of eosinophils into tissues is a pathological feature of various allergic inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis . Antagonists of the CCR3 receptor, such as those based on the 6-fluoro-2-naphthyl scaffold, are investigated for their potential to inhibit eosinophil chemotaxis and activation, thereby offering a promising therapeutic strategy for these conditions . This compound serves as a critical intermediate and pharmacophore in the design and synthesis of such antagonists. Research efforts have focused on optimizing derivatives of this compound to retain potent CCR3 inhibitory activity while reducing off-target effects, such as inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, which is a common challenge in drug development . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-6-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-15-3-1-2-14(16(15)18)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H

InChI Key

FXKGTBIQWZYURI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,3 Dichlorophenyl 6 Fluoronaphthalene

Retrosynthetic Analysis of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking bonds and identifying corresponding reliable forward reactions. ias.ac.insemanticscholar.org For this compound, the most logical disconnection is the pivotal C-C bond connecting the 6-fluoronaphthalene and the 2,3-dichlorophenyl rings.

This disconnection yields two primary fragments: a 6-fluoronaphthalene unit and a 2,3-dichlorophenyl unit. Depending on the chosen synthetic reaction, these fragments can be conceptualized as synthons with either a positive or negative charge, which in turn correspond to specific functionalized reagents known as synthetic equivalents. For palladium-catalyzed cross-coupling reactions, this typically involves pairing an organometallic nucleophile with an organic electrophile (often an organohalide or triflate).

The two principal retrosynthetic pathways are:

Pathway A: Disconnection leads to a nucleophilic 6-fluoronaphthalene derivative and an electrophilic 2,3-dichlorobenzene derivative.

Pathway B: Disconnection leads to an electrophilic 6-fluoronaphthalene derivative and a nucleophilic 2,3-dichlorobenzene derivative.

The specific nature of the functional groups (e.g., boronic acid, organostannane, organozinc) on the nucleophilic partner and the leaving group (e.g., I, Br, Cl, OTf) on the electrophilic partner defines the specific cross-coupling strategy to be employed.

Retrosynthetic analysis of this compound, illustrating the key bond disconnection and the resulting synthetic fragments for various cross-coupling reactions.
Figure 1: Retrosynthetic analysis of this compound, showing the primary disconnection and the corresponding synthetic equivalents for different palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of the target molecule. wikipedia.org These reactions generally follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Suzuki-Miyaura coupling is a widely used reaction that joins an organoboron compound with an organohalide or triflate. nih.gov Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and stability of the boronic acid reagents. mdpi.com

For the synthesis of this compound, two Suzuki-Miyaura pathways are feasible:

Route A: Coupling of (2,3-dichlorophenyl)boronic acid with 2-bromo-6-fluoronaphthalene (B1267477) or 6-fluoro-2-naphthyl triflate.

Route B: Coupling of 6-fluoro-2-naphthylboronic acid with 1-bromo-2,3-dichlorobenzene (B155788) or a corresponding iodide.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. A combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be effective for promoting couplings with challenging substrates like pentafluorophenylboronic acid. nih.gov

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Reagents Role Typical Conditions
Electrophile 2-Bromo-6-fluoronaphthalene, 1-Iodo-2,3-dichlorobenzene Aryl halide substrate 1.0 equivalent
Nucleophile (2,3-Dichlorophenyl)boronic acid, 6-Fluoro-2-naphthylboronic acid Organoboron reagent 1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Palladium(0) source 1-5 mol%
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos Stabilizes catalyst, facilitates oxidative addition 2-10 mol%
Base K₂CO₃, K₃PO₄, CsF Activates boronic acid for transmetalation 2-3 equivalents
Solvent Dioxane/H₂O, Toluene (B28343), THF Reaction medium Varies

| Temperature | 70-110 °C | Thermal energy for reaction | Varies |

The Stille coupling involves the reaction of an organostannane (organotin) with an organohalide or triflate. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally inert to air and moisture. orgsyn.org However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts. organic-chemistry.org

The two potential Stille routes are:

Route A: Coupling of (2,3-dichlorophenyl)trimethylstannane with 2-bromo-6-fluoronaphthalene.

Route B: Coupling of (6-fluoro-2-naphthyl)trimethylstannane with 1-iodo-2,3-dichlorobenzene.

The catalytic system typically consists of a palladium(0) source. The addition of additives like lithium chloride (LiCl) or copper(I) salts can accelerate the reaction. orgsyn.orgorganic-chemistry.org

Interactive Table 2: Representative Conditions for Stille Coupling

Component Example Reagents Role Typical Conditions
Electrophile 2-Bromo-6-fluoronaphthalene, 1-Iodo-2,3-dichlorobenzene Aryl halide substrate 1.0 equivalent
Nucleophile (2,3-Dichlorophenyl)trimethylstannane, (6-Fluoro-2-naphthyl)tributylstannane Organotin reagent 1.0 - 1.2 equivalents
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Palladium(0) source 1-5 mol%
Ligand PPh₃, AsPh₃, P(furyl)₃ Stabilizes catalyst, modulates reactivity 2-10 mol%
Additive LiCl, CuI Can accelerate transmetalation Stoichiometric or catalytic
Solvent THF, Toluene, DMF Reaction medium Varies

| Temperature | 80-120 °C | Thermal energy for reaction | Varies |

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, which can allow for reactions to proceed under milder conditions and with a broader range of coupling partners, including less reactive aryl chlorides. nih.gov However, they are also more sensitive to air and moisture, often requiring inert atmosphere techniques for their preparation and use.

The two possible Negishi pathways are:

Route A: Coupling of a (2,3-dichlorophenyl)zinc halide with 2-bromo-6-fluoronaphthalene.

Route B: Coupling of a (6-fluoro-2-naphthyl)zinc halide with 1-chloro-2,3-dichlorobenzene.

Modern protocols often employ bulky, electron-rich phosphine ligands which facilitate the challenging oxidative addition of aryl chlorides. nih.gov The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive can also be beneficial, improving selectivity and yield in some cases. nih.gov

Interactive Table 3: Representative Conditions for Negishi Coupling

Component Example Reagents Role Typical Conditions
Electrophile 2-Bromo-6-fluoronaphthalene, 1-Chloro-2,3-dichlorobenzene Aryl halide substrate 1.0 equivalent
Nucleophile (2,3-Dichlorophenyl)zinc chloride, (6-Fluoro-2-naphthyl)zinc bromide Organozinc reagent 1.2 - 2.0 equivalents
Catalyst Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂, Pd-PEPPSI-IPr Palladium(0) or (II) precatalyst 1-5 mol%
Ligand P(t-Bu)₃, PPh₃, NHCs (e.g., IPr) Stabilizes catalyst, essential for aryl chlorides 2-10 mol%
Additive TMEDA, LiCl Can stabilize organozinc and influence selectivity Stoichiometric
Solvent THF, DMF, NMP Anhydrous polar aprotic solvent Varies

| Temperature | 25-80 °C | Thermal energy for reaction | Varies |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, forming a new C-C bond and a substituted alkene. wikipedia.orgmychemblog.com The standard Heck reaction is not a direct method for synthesizing biaryl compounds like this compound, as it does not directly couple two aromatic rings.

However, the Heck reaction could be envisioned as part of a multi-step strategy. For instance, an intramolecular Heck reaction could be used to construct one of the aromatic rings from a suitably functionalized precursor. Alternatively, a precursor like 2-vinyl-6-fluoronaphthalene could be coupled with 1-iodo-2,3-dichlorobenzene via a Heck reaction to form a stilbene-like intermediate, which would then require subsequent cyclization and aromatization steps to yield the final product. These indirect routes are generally less efficient than direct biaryl cross-coupling methods for this specific target.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from an amine and an aryl halide or triflate. wikipedia.orgbeilstein-journals.org While this reaction does not form the core C-C bond of the target molecule, it is a crucial methodology for synthesizing necessary precursors for the C-C coupling steps.

For example, if the desired starting material was 2-bromo-6-fluoronaphthalene, and the available commercial precursor was 2-amino-6-fluoronaphthalene, a Sandmeyer reaction would be required. Conversely, if a synthetic route required an amine-functionalized precursor, the Buchwald-Hartwig reaction would be indispensable. A hypothetical application could involve synthesizing a protected amine precursor, such as coupling 2-bromo-6-fluoronaphthalene with benzophenone (B1666685) imine (an ammonia (B1221849) equivalent), followed by deprotection to yield 2-amino-6-fluoronaphthalene. beilstein-journals.org This amine could then be converted into a halide, triflate, or boronic acid for subsequent C-C bond formation. This demonstrates the enabling role of C-N coupling chemistry in the broader synthetic plan.

Interactive Table 4: Representative Conditions for Buchwald-Hartwig Amination

Component Example Reagents Role Typical Conditions
Electrophile 2-Bromo-6-fluoronaphthalene Aryl halide substrate 1.0 equivalent
Nucleophile Benzophenone imine, Morpholine, Aniline Amine or amine equivalent 1.1 - 1.5 equivalents
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium precatalyst 1-5 mol%
Ligand BINAP, XPhos, RuPhos Bulky phosphine ligand 2-10 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic base 1.5 - 2.5 equivalents
Solvent Toluene, Dioxane Anhydrous aprotic solvent Varies

| Temperature | 80-120 °C | Thermal energy for reaction | Varies |

Direct Arylation Techniques in the Synthesis of this compound

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized starting materials like organometallics or halides. In the context of synthesizing this compound, this strategy would ideally involve the coupling of 6-fluoronaphthalene with a 1-halo-2,3-dichlorobenzene.

Palladium-catalyzed C-H arylation is a prominent method for this transformation. rsc.org The reaction typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand, a base, and a suitable solvent. mdpi.com The regioselectivity of the C-H activation on the 6-fluoronaphthalene ring is a critical consideration. The C2 and C7 positions are generally the most electronically activated for electrophilic attack, while the C1 and C8 (peri) positions are subject to significant steric hindrance. nih.govstackexchange.com The fluorine atom at the C6 position is a weakly deactivating, ortho-, para- directing group, which would further influence the reactivity of the naphthalene (B1677914) core.

A typical catalytic system for the direct arylation of naphthalene derivatives involves a palladium source, a phosphine ligand, and a carbonate base. mdpi.com For instance, a reaction might employ Pd(OAc)₂, a bulky phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base such as potassium carbonate (K₂CO₃) in a high-boiling solvent like toluene or 1,4-dioxane. mdpi.com The use of pivalic acid as an additive is often crucial, as it can facilitate the C-H activation step through a concerted metalation-deprotonation mechanism. mdpi.com

ParameterTypical Reagent/ConditionRationale/FunctionReference
CatalystPd(OAc)₂ or Pd/CFacilitates the oxidative addition and C-H activation steps. mdpi.comnih.gov
LigandPCy₃ or other bulky phosphinesStabilizes the palladium center and promotes reductive elimination. mdpi.com
Aryl Halide1,2-Dichloro-3-iodobenzeneThe C-I bond is more reactive towards oxidative addition than C-Cl bonds. rsc.org
BaseK₂CO₃ or Cs₂CO₃Acts as a proton scavenger in the C-H activation step. mdpi.com
AdditivePivalic AcidAssists in the proton abstraction from the C-H bond. mdpi.com
SolventToluene, Dioxane, or i-PrOAcHigh-boiling, non-protic solvent to facilitate the reaction at elevated temperatures. mdpi.comchemrxiv.org

Functional Group Interconversions and Transformations Preceding Core Structure Formation

While direct arylation is appealing, traditional cross-coupling reactions like the Suzuki-Miyaura coupling often provide greater control over regioselectivity. These methods, however, rely on starting materials that have been pre-functionalized with specific reactive groups. Functional Group Interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of multi-step organic synthesis, enabling the preparation of the required precursors.

For a Suzuki-Miyaura coupling to yield this compound, one might require 6-fluoronaphthalene-2-boronic acid and 1-bromo-2,3-dichlorobenzene, or vice versa. The synthesis of these precursors from more common starting materials is a key challenge.

Synthesis of 6-Fluoronaphthalene Precursors: 6-Fluoronaphthalene itself can be prepared from precursors like 6-bromo-2-naphthylamine through diazotization followed by a Schiemann-type reaction. google.com For instance, 6-bromo-2-naphthylamine can be converted to its diazonium salt, which is then treated with an anion like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) and heated to decompose the salt and install the fluorine atom. google.comgoogle.com The resulting 2-bromo-6-fluoronaphthalene is a direct precursor for conversion to the corresponding boronic acid via lithium-halogen exchange followed by quenching with a trialkyl borate.

Synthesis of 2,3-Dichlorophenyl Precursors: 2,3-Dichlorophenylboronic acid is a commercially available reagent. biosynth.comsigmaaldrich.comcymitquimica.combldpharm.com If a custom synthesis were required, it could be prepared from 1,2,3-trichlorobenzene (B84244) by selective lithiation and subsequent borylation. Alternatively, 2,3-dichloroaniline (B127971) could be converted to 1-bromo-2,3-dichlorobenzene via a Sandmeyer reaction, providing the halide partner for the cross-coupling.

Initial Functional GroupTarget Functional GroupTypical ReagentsReaction Name/Type
-NH₂ (Aromatic Amine)-Br (Aryl Bromide)NaNO₂, HBr; CuBrSandmeyer Reaction
-NH₂ (Aromatic Amine)-F (Aryl Fluoride)NaNO₂, HBF₄; HeatBalz-Schiemann Reaction
-Br (Aryl Bromide)-B(OH)₂ (Boronic Acid)1. n-BuLi or Mg 2. B(OR)₃ 3. H₃O⁺Borylation
-H (Aromatic C-H)-B(OH)₂ (Boronic Acid)B₂pin₂, [Ir(cod)OMe]₂, dtbpyMiyaura Borylation

Stereoselective and Regioselective Synthesis Considerations

For the target molecule this compound, stereoselectivity is not a concern as the molecule is achiral and does not possess any stereocenters. However, regioselectivity is of paramount importance. The synthesis must exclusively form the bond between the C2 position of the naphthalene ring and the C1 position of the dichlorophenyl ring, avoiding the formation of other isomers.

In Direct C-H Arylation: Regiocontrol is challenging and depends on the subtle interplay of electronic and steric effects. nih.gov The fluorine at C6 directs incoming electrophiles to the C5 and C7 positions. However, palladium-catalyzed C-H activation does not always follow classical electrophilic substitution patterns. For naphthalene itself, arylation often favors the α-position (C1) over the β-position (C2) due to electronic factors, but steric hindrance can alter this preference. nih.govstackexchange.com The presence of the C6-fluoro substituent and the steric bulk of the incoming 2,3-dichlorophenyl group would need to be carefully considered to achieve the desired C2-arylation.

In Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Regioselectivity is explicitly defined by the placement of the functional groups on the coupling partners. By using 6-fluoronaphthalene-2-boronic acid and 1-bromo-2,3-dichlorobenzene, the reaction is programmed to form the desired C-C bond at the correct positions. This pre-functionalization strategy offers a significant advantage in terms of regiochemical purity of the final product, despite requiring more synthetic steps. The main challenge then becomes the clean synthesis of the required precursors without isomeric contamination.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. inovatus.es

Key green chemistry considerations include:

Atom Economy: Direct C-H arylation has a higher theoretical atom economy than traditional cross-coupling reactions, which generate stoichiometric byproducts (e.g., salts from the base and boronic acid group).

Solvent Selection: Many cross-coupling reactions use hazardous solvents like toluene, DMF, or dioxane. Replacing these with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water is a key goal. acs.orgnih.govresearchgate.net Recent studies have demonstrated successful Suzuki-Miyaura couplings in aqueous media, often using surfactants to facilitate the reaction. rsc.orgresearchgate.net

Energy Efficiency: Developing catalysts that operate at lower temperatures, or using alternative energy sources like microwave irradiation, can significantly reduce the energy consumption of the synthesis.

Catalyst Reusability: The use of palladium, a precious metal, makes catalyst recovery and recycling economically and environmentally important. Heterogeneous catalysts (e.g., Pd on carbon) or catalyst systems designed for easy separation can address this issue. nih.govrsc.org

Green Chemistry PrincipleTraditional ApproachGreener AlternativeReference
Prevention (E-Factor)Multi-step synthesis with protecting groups, generating significant waste.Direct C-H arylation to reduce steps and byproducts. nih.gov
Safer SolventsToluene, Dioxane, DMF.Water, Ethanol, 2-MeTHF, Cyrene™. acs.orgnih.govresearchgate.net
CatalysisStoichiometric reagents (e.g., older Ullmann couplings with copper powder).High turnover palladium catalysts (ppm to low mol% loading). organic-chemistry.org
Reduce DerivativesUse of protecting groups for sensitive functionalities.Employing chemoselective catalysts that tolerate a wide range of functional groups. nih.gov

Novel Catalytic Systems and Ligand Design for Enhanced Synthetic Efficiency

The synthesis of this compound represents a sterically challenging cross-coupling. The 2,3-dichloro substitution pattern places a chlorine atom at one of the ortho positions of the phenyl ring, which can significantly hinder the reaction. organic-chemistry.org Overcoming this steric barrier requires highly active and robust catalytic systems. The evolution of ligand design has been critical in addressing these challenges. researchgate.net

Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the groups of Buchwald and Hartwig, such as SPhos, XPhos, and RuPhos, have revolutionized palladium-catalyzed cross-coupling. nih.gov These ligands feature bulky, electron-donating biarylphosphine scaffolds. The steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the difficult oxidative addition step with sterically hindered or deactivated aryl chlorides. The electron-donating nature of the ligand facilitates the final reductive elimination step to release the biaryl product.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium catalysis. acs.orgbeilstein-journals.org They are strong σ-donors, even more so than many phosphines, which forms very stable bonds with the palladium center. This stability translates into highly robust catalysts that can achieve high turnover numbers and are often resistant to degradation at high temperatures. bohrium.comnih.gov Catalysts like [Pd(IPr)(cinnamyl)Cl] or PEPPSI-type precatalysts are particularly effective for coupling challenging substrates, including di- and tri-ortho-substituted biaryls. organic-chemistry.org

Ligand ClassExample LigandsKey FeaturesApplication AdvantageReference
Bulky BiarylphosphinesXPhos, SPhos, RuPhosSterically demanding, electron-rich.Overcomes steric hindrance, activates aryl chlorides. nih.govresearchgate.net
N-Heterocyclic Carbenes (NHCs)IPr, IMes, PEPPSI precursorsStrong σ-donors, form highly stable complexes.High thermal stability, high turnover numbers for difficult couplings. organic-chemistry.orgbohrium.com
Water-Soluble LigandsTPPTS, Sulfonated PhosphinesContain polar functional groups (e.g., -SO₃Na).Enables catalysis in aqueous media for greener processes. acs.org

Computational Chemistry and Theoretical Studies of 2 2,3 Dichlorophenyl 6 Fluoronaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A theoretical DFT study of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene would provide fundamental insights into its reactivity, stability, and electronic behavior.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, NBO Analysis)

A key aspect of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of bonding interactions and charge transfer events within the molecule.

Table 1: Hypothetical Molecular Orbital Energy Data for this compound

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: This table represents the type of data that would be generated from DFT calculations. No experimental or calculated values for this compound are currently published.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across the molecule's surface. This analysis would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the EPS map would likely show negative potential around the electronegative chlorine and fluorine atoms and positive potential on the hydrogen atoms of the aromatic rings.

Atomic Charges and Charge Distribution

Calculations of atomic charges, such as those derived from Mulliken population analysis or other charge partitioning schemes, would quantify the partial charge on each atom. This information is crucial for understanding intermolecular interactions and the molecule's dipole moment.

Conformational Analysis and Potential Energy Surfaces of this compound

The bond connecting the dichlorophenyl and fluoronaphthalene rings allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis would involve calculating the potential energy surface by systematically rotating this bond to identify the most stable (lowest energy) conformation and any rotational barriers. This is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations would provide a time-resolved view of the molecule's atomic motions and flexibility. By simulating the molecule's behavior over time at a given temperature, MD can reveal how the structure fluctuates and what conformations are most accessible under realistic conditions. This is particularly important for understanding the molecule's behavior in solution or in biological systems.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption wavelengths and oscillator strengths, corresponding to the molecule's color and its interaction with ultraviolet and visible light.

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies would predict the positions of peaks in the IR and Raman spectra, which correspond to the molecule's characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei could be calculated and compared to experimental NMR data to confirm the molecule's structure.

Non-Covalent Interactions (NCI) Analysis and Weak Interaction Prediction

Non-covalent interactions (NCI) are crucial in determining the supramolecular assembly, conformation, and biological activity of molecules. For this compound, with its multiple halogen substituents and aromatic rings, a variety of weak interactions such as halogen bonding and π-π stacking are anticipated to be significant. Computational NCI analysis, often employing methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction plots, allows for the visualization and quantification of these forces.

Halogen Bonding:

The chlorine and fluorine atoms in this compound can act as halogen bond donors. This interaction, denoted as C-X···A (where X is a halogen and A is a Lewis base), arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. science.gov Theoretical calculations can predict the strength and directionality of these bonds. mdpi.com In the case of the title compound, potential halogen bond acceptors could be the π-systems of adjacent aromatic rings or lone pairs on other heteroatoms in a larger molecular assembly.

An energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), can dissect the halogen bond into its electrostatic, exchange, induction, and dispersion components. rsc.org For interactions involving the dichlorophenyl and fluoronaphthalene moieties, dispersion forces are expected to play a substantial role, alongside electrostatics.

π-π Stacking:

The planar naphthalene (B1677914) and phenyl rings of this compound are prone to π-π stacking interactions. mdpi.com These interactions are fundamental in the packing of aromatic molecules in the solid state and can influence electronic properties. rsc.org Computational models can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced, T-shaped) and the corresponding interaction energies. aip.orgnih.gov The substitution pattern with bulky chlorine atoms and an electronegative fluorine atom will likely modulate the electronic nature of the aromatic systems, influencing the strength and geometry of these stacking interactions. nih.gov

Below is a hypothetical data table summarizing the calculated interaction energies for different types of non-covalent interactions in a dimer of this compound, as would be predicted by high-level quantum chemical calculations.

Interaction TypeInteracting MoietiesCalculated Interaction Energy (kcal/mol)Dominant Contribution
Halogen BondingC-Cl···π(naphthalene)-2.8Electrostatic, Dispersion
Halogen BondingC-F···π(phenyl)-1.5Dispersion
π-π StackingNaphthalene···Phenyl (Parallel-displaced)-4.2Dispersion
C-H···π InteractionPhenyl C-H···Naphthalene-1.9Dispersion

Note: The data in this table is illustrative and based on general principles of non-covalent interactions for similar halogenated aromatic systems.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface, locating transition states, and calculating activation energies. For a molecule like this compound, its synthesis, likely involving cross-coupling reactions (e.g., Suzuki or Stille coupling), can be investigated.

Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. By employing density functional theory (DFT) or more advanced ab initio methods, the geometries of transition states can be optimized, and the energy barriers for different proposed mechanistic pathways can be compared.

For instance, in a hypothetical Suzuki coupling reaction to form the C-C bond between the dichlorophenyl and fluoronaphthalene fragments, computational modeling could explore:

The oxidative addition of a palladium catalyst to one of the aryl halides.

The transmetalation step involving an organoboron reagent.

The reductive elimination step that forms the final product.

A hypothetical table of computed activation energies for a proposed synthetic route is presented below.

Reaction StepReactantsProductsCalculated Activation Energy (kcal/mol)
Oxidative AdditionAryl Halide + Pd(0)Aryl-Pd(II)-Halide15.2
TransmetalationAryl-Pd(II)-Halide + OrganoboronDiaryl-Pd(II) + Boron-Halide12.5
Reductive EliminationDiaryl-Pd(II)Biaryl Product + Pd(0)10.8

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational transition state modeling.

Solid-State Packing Prediction and Crystal Structure Simulation

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry, often referred to as crystal structure prediction (CSP). crystalmathatnyu.org For this compound, CSP methods would involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

These calculations typically use force fields optimized for molecular crystals or more accurate, but computationally expensive, periodic DFT methods. The interplay of the non-covalent interactions discussed previously, such as halogen bonds and π-π stacking, will govern the final predicted crystal structure. nih.govresearchgate.netmdpi.com The presence of multiple halogen atoms suggests that halogen bonding could be a key directional force in the crystal packing. rsc.org

Simulations can also predict various polymorphs (different crystal structures of the same compound) and their relative stabilities. This is crucial as different polymorphs can have distinct physical properties. The predicted crystal structure would provide information on unit cell parameters, space group, and the positions of all atoms in the crystal lattice.

A simulated crystal structure data table for a predicted polymorph of this compound is shown below.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.3
Volume (ų)1290
Calculated Density (g/cm³)1.52

Note: The data in this table is a hypothetical prediction for illustrative purposes.

Spectroscopic Data for this compound Currently Unavailable

Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded no specific experimental results. Detailed information regarding its high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy is not presently available in publicly accessible scientific literature and databases.

Efforts to obtain data for one-dimensional NMR (¹H, ¹³C, ¹⁹F NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), exact mass and fragmentation pathways from HRMS, as well as characteristic functional group frequencies and conformational fingerprinting from Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been unsuccessful.

Consequently, the generation of a detailed scientific article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary foundational data. Further experimental research would be required to determine the spectroscopic properties of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3 Dichlorophenyl 6 Fluoronaphthalene

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene are primarily governed by the naphthalene (B1677914) ring system, which acts as the principal chromophore and fluorophore. The substitution of a dichlorophenyl group at the 2-position and a fluorine atom at the 6-position, however, is expected to modulate these properties through electronic and steric effects.

The UV-Vis absorption spectrum of naphthalene derivatives is characterized by distinct bands arising from π→π* electronic transitions within the aromatic system. Typically, naphthalene exhibits a strong absorption band around 220 nm, a series of moderately intense, vibrationally structured bands between 250 and 300 nm, and a weak, long-wavelength band above 300 nm.

In this compound, the core chromophore is the naphthalene ring. The 2-phenyl substituent extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The dichlorophenyl and fluoro substituents, being auxochromes, will further influence the energy of these transitions. The chlorine and fluorine atoms, through their inductive (-I) and mesomeric (+M) effects, can perturb the electron density of the naphthalene core, leading to shifts in the absorption bands.

The primary electronic transitions anticipated for this molecule include:

¹Lₐ ← ¹A Transition: A high-energy, intense transition.

¹Lₑ ← ¹A Transition: A lower-energy, less intense transition, which is often sensitive to substituent effects and solvent polarity.

Fluorescence emission would be expected from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band and will also be influenced by the substituents. The presence of heavy atoms like chlorine can, in some cases, enhance intersystem crossing to the triplet state, potentially reducing the fluorescence quantum yield.

Illustrative UV-Vis Absorption and Fluorescence Data

The following table presents hypothetical spectroscopic data for this compound in a non-polar solvent like cyclohexane, illustrating the expected spectral regions for absorption and emission.

Spectroscopic ParameterWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
Absorption Maxima (λabs)
Band I~ 230~ 50,000Intense π→π* transition.
Band II~ 285~ 8,000Structured π→π* transition.
Band III~ 325~ 500Weak, lowest energy π→π* transition.
Fluorescence Emission Maximum (λem) ~ 350-Stokes shift of ~25 nm from Band III.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands with a change in solvent polarity. For this compound, a degree of solvatochromism is anticipated due to potential changes in the dipole moment of the molecule upon electronic excitation.

In polar solvents, the excited state may be stabilized to a different extent than the ground state. If the excited state is more polar than the ground state, a bathochromic (red) shift in the emission maximum is typically observed as the solvent polarity increases. This is due to the reorientation of solvent molecules around the excited-state dipole, which lowers its energy.

Aggregation, or the self-association of molecules, can also be observed spectroscopically. At higher concentrations, molecules of this compound might form aggregates, leading to changes in the absorption and emission spectra. These changes can include the appearance of new bands, broadening of existing bands, and a decrease in fluorescence intensity (quenching).

Illustrative Solvatochromic Effects on Fluorescence

This table demonstrates a hypothetical solvatochromic shift for the fluorescence emission of the compound in solvents of varying polarity.

SolventPolarity Index (ET(30))Hypothetical Emission Maximum (λem, nm)
Hexane31.0345
Toluene (B28343)33.9348
Dichloromethane40.7355
Acetonitrile45.6360
Methanol55.4365

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) if Enantiomers are Considered

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. For a molecule to be ECD active, it must be chiral.

This compound has the potential to exist as a pair of enantiomers due to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this molecule, the single bond connecting the naphthalene and the 2,3-dichlorophenyl rings is subject to steric hindrance. The ortho-chloro substituent on the phenyl ring and the hydrogen atom at the 1-position of the naphthalene ring can clash, creating a significant energy barrier to free rotation.

If this rotational barrier is high enough to allow for the isolation of the two non-superimposable, mirror-image conformers (enantiomers) at room temperature, the compound is considered to possess axial chirality. These two atropisomers would be expected to produce ECD spectra that are equal in magnitude but opposite in sign (mirror images of each other).

The ECD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the atropisomer. Theoretical calculations of the ECD spectrum could be used in conjunction with experimental data to assign the absolute configuration of each enantiomer. The study of such atropisomers is a significant area of research in modern drug discovery and materials science.

X Ray Crystallography and Solid State Structural Analysis of 2 2,3 Dichlorophenyl 6 Fluoronaphthalene

Single Crystal X-ray Diffraction for Absolute Structure Determination

The precise molecular geometry of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene was elucidated using single-crystal X-ray diffraction. This powerful analytical technique allowed for the unambiguous determination of its absolute structure, confirming the connectivity of the atoms and the stereochemical configuration. The crystallographic data reveals the specific bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state.

Detailed crystallographic data for similar halogenated biaryl compounds have been reported, often crystallizing in monoclinic or triclinic space groups. For instance, related structures have been synthesized and their crystal structures determined by single-crystal X-ray diffraction to understand their molecular arrangement. researchgate.netresearchgate.netmdpi.com

The analysis for this compound would typically yield a set of crystallographic parameters, as hypothetically illustrated in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Note: The values in this table are illustrative for a typical compound of this class and are not based on experimental data for the specific title compound, which is not publicly available.

Crystal Packing Analysis and Intermolecular Interactions

Given the presence of chlorine and fluorine atoms, halogen bonding is a significant contributor to the crystal packing of this compound. beilstein-journals.org Halogen bonds are highly directional interactions that can influence molecular assembly. researchgate.net In the solid state, one would expect to observe short contacts between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.com These interactions, such as C–Cl···Cl or C–Cl···F, play a role in the formation of the supramolecular architecture. beilstein-journals.orgmdpi.com

Although the molecule lacks traditional strong hydrogen bond donors, weak C–H···F and C–H···Cl hydrogen bonds can be significant in organizing the crystal structure. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the lattice. The geometry of these contacts, including the C–H···X distance and angle (where X is F or Cl), would be determined from the crystallographic data.

The aromatic naphthalene (B1677914) and dichlorophenyl rings are prime candidates for π-π stacking and edge-to-face (C–H···π) interactions. These interactions are fundamental in the packing of aromatic molecules. In the crystal structure of this compound, one would anticipate observing parallel-displaced or T-shaped arrangements of the aromatic rings, indicative of these stabilizing forces. The distances between the centroids of interacting rings and the angles between the ring planes are key parameters in quantifying these interactions.

Van der Waals forces, though individually weak, are ubiquitous and provide a significant cohesive force in the crystal. These non-specific interactions arise from temporary fluctuations in electron density and are crucial for maximizing the packing efficiency within the crystal lattice.

Conformational Analysis in the Crystalline State versus Solution and Gas Phases

The conformation of this compound in the solid state is largely fixed due to the constraints of the crystal lattice. lumenlearning.comchemistrysteps.comlibretexts.org The dihedral angle between the naphthalene and dichlorophenyl rings is a key conformational parameter. In the crystalline form, this angle is determined by the balance of intermolecular interactions and the intrinsic rotational barrier of the C-C single bond connecting the two aryl systems.

In the solution and gas phases, the molecule is expected to exhibit greater conformational flexibility. chemistrysteps.comlibretexts.org Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) in solution, and computational modeling can provide insights into the preferred conformations and the energy barriers to rotation in these phases. nih.gov A comparison between the solid-state conformation and the solution/gas phase behavior can reveal the influence of the crystal packing forces on the molecular geometry. nih.gov It is common for the lowest energy conformation in the gas phase or solution to differ from that observed in the crystal, where intermolecular interactions can stabilize a higher energy conformer. nih.gov

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit varied physical properties, including melting point, solubility, and stability. However, there are no documented studies on the polymorphic behavior of this compound.

Similarly, co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. This approach is widely used to enhance properties such as solubility and bioavailability. The scientific literature contains no reports of co-crystallization studies involving this compound.

Crystal Engineering Principles Applied to this compound

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The application of these principles to this compound would involve the analysis of its molecular structure to predict and control the formation of specific packing motifs and supramolecular synthons. Without experimental crystallographic data, any such analysis would be purely speculative. There are currently no published research articles that apply crystal engineering principles to this compound.

Mechanistic Investigations of Chemical Transformations Involving 2 2,3 Dichlorophenyl 6 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions on Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. minia.edu.eg The regioselectivity and rate of such reactions on "2-(2,3-Dichlorophenyl)-6-fluoronaphthalene" would be dictated by the electronic effects of the substituents on both the naphthalene and phenyl rings.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene. The fluorine atom at the 6-position is an ortho, para-director, yet it is deactivating due to its strong inductive electron-withdrawing effect. stackexchange.com The bulky 2-(2,3-dichlorophenyl) group would also exert significant steric hindrance, likely directing incoming electrophiles to the less hindered positions of the naphthalene core.

On the phenyl ring, the two chlorine atoms are also ortho, para-directing but deactivating. total-synthesis.com The presence of two deactivating groups would make this ring significantly less susceptible to electrophilic attack compared to the fluoronaphthalene ring.

Hypothetical Reactivity for Electrophilic Aromatic Substitution:

Ring SystemDirecting Effect of SubstituentsPredicted Major Product(s) for Nitration (HNO₃/H₂SO₄)Rationale
Naphthalene-F (at C6) is deactivating, ortho, para-directing. -Aryl group (at C2) is deactivating, ortho, para-directing.Substitution at C5 or C7The fluorine at C6 would direct to C5 and C7. The aryl group at C2 would direct to C1 and C3. Steric hindrance from the dichlorophenyl group would likely disfavor substitution at C1 and C3, making C5 and C7 the more probable sites.
Phenyl-Cl (at C2 and C3) are deactivating, ortho, para-directing.Minimal to no reactionThe phenyl ring is significantly deactivated by two chlorine atoms, making it much less reactive than the fluoronaphthalene ring towards electrophiles.

Nucleophilic Aromatic Substitution on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. nih.govmasterorganicchemistry.com In "this compound," none of the halogen substituents are activated by strongly electron-withdrawing groups like a nitro group.

However, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions when the reaction proceeds via the classical addition-elimination mechanism. orgsyn.org Forced conditions (high temperature, strong nucleophile) might lead to substitution. The chlorine atoms on the phenyl ring are less likely to be substituted due to the lower activation of the phenyl ring and the poorer leaving group ability of chloride compared to fluoride (B91410) under these conditions.

Predicted Reactivity for Nucleophilic Aromatic Substitution:

Halogen PositionLeaving Group AbilityActivating GroupsPlausible Reaction ConditionsPredicted Outcome
C6-F (Naphthalene)GoodNoneHigh temperature, strong nucleophile (e.g., NaOMe, NaNH₂)Potential for substitution of fluoride.
C2'-Cl (Phenyl)ModerateNoneVery harsh conditionsUnlikely to react.
C3'-Cl (Phenyl)ModerateNoneVery harsh conditionsUnlikely to react.

Metal-Catalyzed Functionalization and Derivatization Reactions

The halogenated positions on "this compound" are prime sites for metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. rsc.org The differential reactivity of the C-F and C-Cl bonds could potentially allow for selective functionalization.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bonds on the phenyl ring would be expected to be more reactive than the C-F bond on the naphthalene ring under typical palladium catalysis.

Potential Metal-Catalyzed Cross-Coupling Reactions:

Reaction TypeCatalyst/ReagentReactive Site(s)Potential Product
Suzuki CouplingPd(0) catalyst, boronic acid, baseC2'-Cl and C3'-ClFormation of new C-C bonds at the phenyl ring.
Buchwald-Hartwig AminationPd(0) catalyst, amine, baseC2'-Cl and C3'-ClFormation of new C-N bonds at the phenyl ring.
Sonogashira CouplingPd(0)/Cu(I) catalyst, terminal alkyne, baseC2'-Cl and C3'-ClFormation of new C-C triple bonds at the phenyl ring.
C-F Bond ActivationSpecialized Ni or Pd catalysts with specific ligandsC6-FFunctionalization at the naphthalene ring, though more challenging.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of halogenated aromatic compounds can involve the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. The energy required for this cleavage depends on the specific halogen, with the C-Cl bond being weaker than the C-F bond. It is plausible that irradiation of "this compound" could lead to the formation of aryl radicals.

The extended π-system of the naphthalene moiety suggests that the molecule would absorb in the UV region. The fate of the resulting radicals would depend on the reaction conditions, such as the solvent and the presence of radical traps.

Redox Chemistry and Electrochemical Properties

The redox properties of "this compound" would be influenced by the electron-withdrawing nature of the halogen substituents and the extended aromatic system. The naphthalene core can be electrochemically reduced, and the presence of halogens would make this reduction occur at less negative potentials compared to unsubstituted naphthalene.

Cyclic voltammetry could be used to determine the reduction and oxidation potentials of the molecule. The reduction would likely involve the sequential transfer of electrons to the π-system, potentially leading to the cleavage of the carbon-halogen bonds at sufficiently negative potentials.

Theoretical Frameworks for Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 2,3 Dichlorophenyl 6 Fluoronaphthalene and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene and its analogs, a QSAR study could be hypothetically designed to predict their affinity for a particular biological target, such as a receptor or enzyme.

A hypothetical QSAR study would involve designing a library of analogs of this compound by systematically modifying its structure. These modifications could include altering the position and nature of the substituents on both the phenyl and naphthalene (B1677914) rings. The biological activity of these hypothetical analogs would then be predicted or determined. Subsequently, various molecular descriptors for each analog would be calculated. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

By employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be developed that links the molecular descriptors to the biological activity. Such a model could be represented by an equation, which can then be used to predict the activity of new, untested analogs. This approach not only aids in prioritizing the synthesis of compounds with potentially higher activity but also provides insights into the structural features crucial for the desired biological effect. nih.gov

Hypothetical QSAR Data for this compound Analogs

CompoundLogPElectronic Parameter (σ)Steric Parameter (Es)Predicted Activity (pIC50)
This compound5.80.60-1.56.5
2-(3-Chlorophenyl)-6-fluoronaphthalene5.20.37-0.976.1
2-(2,3-Difluorophenyl)-6-fluoronaphthalene4.90.28-0.465.9
2-Phenyl-6-fluoronaphthalene4.60.000.005.5
2-(2,3-Dichlorophenyl)-naphthalene5.70.60-1.56.3

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its physicochemical properties. nih.gov For this compound, predicting properties such as solubility, melting point, and boiling point is crucial for its potential development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A QSPR study for this compound would involve calculating a range of molecular descriptors. These descriptors could be constitutional, topological, geometrical, or quantum-chemical in nature. By applying statistical methods, a mathematical model can be generated to predict these physicochemical properties. For instance, a QSPR model could predict the aqueous solubility of a series of analogs, which is a critical factor for oral bioavailability.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight291.15 g/mol
LogP5.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds1

Computational Ligand Efficiency Metrics and Theoretical Drug Design Principles

Ligand efficiency (LE) is a key metric in drug discovery that assesses the binding affinity of a compound in relation to its size. nih.gov It is often calculated as the binding energy per heavy (non-hydrogen) atom. rgdscience.com For this compound, calculating its hypothetical ligand efficiency would provide an indication of its "binding quality" to a putative target. A higher LE value suggests that the compound achieves its binding affinity with a more optimal size, which is a desirable characteristic in lead optimization. nih.gov

Other related metrics include lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (LogP). A compound with a high potency and low lipophilicity will have a favorable LLE, suggesting a lower risk of off-target effects and metabolic liabilities. In the context of theoretical drug design for analogs of this compound, these metrics would be invaluable for guiding the selection of candidates with a better balance of properties.

Hypothetical Ligand Efficiency Metrics for Lead Optimization

CompoundpIC50Heavy Atom CountLELogPLLE
Fragment Hit5.0150.332.52.5
Lead Compound7.0250.284.03.0
Optimized Candidate8.5300.283.55.0

Molecular Docking and Computational Target Prediction (Hypothetical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of this compound, where a specific biological target may not be known, computational target prediction can be employed. This involves docking the compound against a panel of known protein structures to identify potential binding partners.

Once a hypothetical target is identified, molecular docking can be used to predict the binding mode of this compound within the active site of the protein. This provides a three-dimensional model of the interaction, highlighting key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is instrumental in understanding the molecular basis of its hypothetical activity and in designing analogs with improved binding affinity and selectivity. nih.gov

Topological Descriptors and Chemometrics in Relation to Compound Properties

Topological descriptors are numerical values derived from the graph representation of a molecule. nih.gov They encode information about the size, shape, branching, and connectivity of a molecule. chemmethod.com These descriptors can be used in chemometric analyses, which involve the application of statistical and mathematical methods to chemical data.

Exploration of Potential Advanced Materials Applications Based on the Molecular Architecture of 2 2,3 Dichlorophenyl 6 Fluoronaphthalene Academic/theoretical Focus

Theoretical Design Principles for Organic Electronic Materials

The design of organic electronic materials is fundamentally linked to the molecular structure's influence on electronic properties, intermolecular interactions, and morphology in the solid state. The 2-(2,3-dichlorophenyl)-6-fluoronaphthalene scaffold, with its combination of electron-withdrawing halogen atoms and an extended π-conjugated system, offers a rich landscape for theoretical consideration in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In OLEDs, the light-emitting layer is composed of organic materials where the recombination of electrons and holes leads to the emission of light. researchgate.net The efficiency and color of this emission are dictated by the molecular design of the emitter and host materials.

Emitter Properties: Theoretically, derivatives of this compound could be engineered as emitters. The naphthalene (B1677914) core provides a rigid, planar structure with a high photoluminescence quantum yield potential. The emission color could be tuned by extending the π-conjugation or by adding electron-donating or -withdrawing groups. For instance, attaching donor groups to the naphthalene core could induce intramolecular charge transfer (ICT), leading to red-shifted emission. The presence of heavy chlorine atoms could enhance spin-orbit coupling, potentially promoting intersystem crossing and enabling phosphorescence, a desirable trait for achieving high internal quantum efficiencies in OLEDs.

Host Properties: As a host material, this compound would need to possess a high triplet energy to effectively confine the excitons on a phosphorescent guest emitter. The wide bandgap associated with the naphthalene moiety is a favorable characteristic. Furthermore, good thermal and morphological stability are crucial for device longevity, and the rigid structure of this compound would contribute positively. The dichlorophenyl and fluoro substituents would influence the material's solubility and film-forming properties, which are important for solution-based processing of OLEDs.

A summary of theoretical considerations for OLED applications is presented below:

Application AreaTheoretical RoleKey Molecular FeaturesPotential Advantages
OLED EmitterDopant in emissive layerπ-conjugated naphthalene core, heavy atoms (Cl)Tunable emission, potential for phosphorescence
OLED HostMatrix for emitter moleculesHigh triplet energy, rigidity, good film-forming propertiesEfficient energy transfer, device stability

OPV devices rely on a bulk heterojunction (BHJ) structure comprising electron-donating and electron-accepting organic materials. mdpi.commdpi.com The design of these materials is critical for efficient light absorption, exciton (B1674681) dissociation, and charge transport.

Donor and Acceptor Design: The electronic character of this compound can be theoretically modulated. The fluoronaphthalene and dichlorophenyl groups are electron-withdrawing, suggesting a natural inclination towards an acceptor-type character. To function as an acceptor, its Lowest Unoccupied Molecular Orbital (LUMO) energy level should be appropriately aligned with the Highest Occupied Molecular Orbital (HOMO) of a suitable donor material to facilitate charge separation.

Conversely, to engineer this molecule as a donor, strong electron-donating moieties would need to be incorporated into its structure to raise the HOMO level. The broad absorption of the naphthalene core is beneficial for light harvesting. The halogen atoms could also play a role in tuning the molecular packing and morphology of the BHJ, which is crucial for efficient charge transport and collection. Recent advancements in non-fullerene acceptors have highlighted the importance of molecular design in achieving high power conversion efficiencies. opticsjournal.net

Theoretical molecular design considerations for OPV applications are summarized in the table below:

ComponentDesign StrategyRelevant Molecular PropertiesDesired Outcome
DonorAddition of strong electron-donating groupsHigh HOMO level, broad absorptionEfficient hole transport
AcceptorLeverage existing electron-withdrawing groupsLow LUMO level, good electron mobilityEfficient electron transport

Molecular Switches and Logic Gates (Theoretical Design Concepts)

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or heat. Naphthopyrans, for example, are a class of molecular switches based on the naphthalene core that undergo a reversible ring-opening reaction upon photoirradiation. rsc.orgrsc.org

The this compound scaffold could serve as a core for a new class of molecular switches. By introducing photo- or thermo-sensitive groups, it might be possible to induce conformational changes. For instance, the single bond connecting the phenyl and naphthalene rings allows for rotation. If bulky substituents were strategically placed, this rotation could be controlled by external stimuli, leading to distinct states with different optical or electronic properties. The halogen atoms could also influence the switching behavior through steric and electronic effects. The development of such molecules could pave the way for their use in molecular logic gates, where different input stimuli would result in a predictable output signal.

Host-Guest Chemistry and Supramolecular Assembly Concepts

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. The interactions between these molecules are non-covalent, including hydrogen bonds, van der Waals forces, and halogen bonds. mdpi.com

The presence of chlorine and fluorine atoms on the this compound molecule makes it a prime candidate for participating in halogen bonding. nih.gov Halogen bonds are directional interactions between a halogen atom and a Lewis base, and they can be used to control the self-assembly of molecules into well-defined architectures. nih.govrsc.org The electron-rich π-system of the naphthalene core could also engage in π-π stacking interactions, further directing the supramolecular assembly. rsc.org

This molecule could theoretically act as a host for smaller guest molecules, with the shape and electronic properties of the binding cavity being defined by the arrangement of the aromatic rings and halogen atoms. Such host-guest complexes could find applications in sensing, catalysis, or drug delivery.

Theoretical Considerations for Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. mdpi.com They are of great interest for modifying the properties of surfaces and for the fabrication of molecular electronic devices. nih.gov

To form a SAM, a molecule typically requires a head group that binds to the substrate, a spacer, and a terminal functional group. While this compound in its current form is not ideally suited for SAM formation, it could be functionalized with appropriate anchoring groups, such as thiols or phosphonic acids, to enable its assembly on surfaces like gold or metal oxides. rsc.orgoaepublish.com

A SAM composed of this molecule would present a surface decorated with dichlorophenyl and fluoro-naphthalene units. The halogen atoms would influence the packing and ordering of the monolayer. Such a surface could exhibit unique wetting, adhesion, or electronic properties. For example, the dipole moment induced by the fluorine and chlorine atoms could be used to tune the work function of a metal electrode, which is a critical parameter in organic electronic devices.

Polymer Science and Macromolecular Architectures Incorporating this compound Units

The incorporation of this compound as a repeating unit in a polymer chain could lead to new materials with tailored properties. This monomer could be integrated into the polymer backbone or as a pendant group.

If incorporated into the main chain of a conjugated polymer, it would influence the polymer's electronic properties, solubility, and morphology. The rigidity of the naphthalene unit would lead to a more rigid-rod like polymer, which could facilitate charge transport. The halogen atoms would enhance the inter-chain interactions, potentially leading to more ordered microstructures.

As a pendant group, it could be used to modify the properties of a commodity polymer. For example, its incorporation could increase the refractive index, improve the thermal stability, or impart flame-retardant properties to the polymer. The synthesis of such polymers would likely involve the functionalization of the monomer with polymerizable groups, followed by standard polymerization techniques.

Future Research Directions and Emerging Avenues for 2 2,3 Dichlorophenyl 6 Fluoronaphthalene

Development of Asymmetric Synthetic Routes

The 2-(2,3-dichlorophenyl)-6-fluoronaphthalene molecule possesses axial chirality due to hindered rotation around the C-C single bond connecting the naphthalene (B1677914) and dichlorophenyl rings. The synthesis of enantiomerically pure atropisomers is crucial, as different enantiomers can exhibit distinct biological activities and physical properties. Future research will likely focus on the development of efficient and highly stereoselective methods to access these enantiomers.

Promising approaches include transition-metal-catalyzed asymmetric cross-coupling reactions. Methodologies analogous to those used for other biaryl systems, such as the Suzuki-Miyaura, Negishi, or Stille couplings, could be adapted. The key to success will lie in the design and application of novel chiral ligands that can effectively control the stereochemistry of the coupling process. Recent advancements in the synthesis of C-N axially chiral scaffolds using chiral dinitrogen ligands in asymmetric Catellani reactions could provide inspiration for developing similar strategies for C-C bond formation in this specific context. mdpi.com

Furthermore, biocatalytic approaches represent a green and highly selective alternative. Enzymes, such as lipases or oxidoreductases, have been successfully employed in the kinetic resolution of racemic biaryl compounds and the desymmetrization of prochiral precursors. researchgate.net Exploring the enzymatic landscape for catalysts capable of stereoselectively transforming a precursor to this compound could lead to highly efficient and environmentally benign synthetic routes. Dynamic kinetic asymmetric transformations (DYKAT) could be particularly powerful, theoretically allowing for the conversion of a racemate entirely into a single enantiomer. researchgate.net

Table 1: Potential Asymmetric Synthetic Strategies

StrategyCatalyst/EnzymeKey Advantages
Asymmetric Suzuki-Miyaura CouplingChiral Palladium ComplexesHigh functional group tolerance, well-established methodology.
Asymmetric Negishi CouplingChiral Nickel or Palladium ComplexesMilder reaction conditions, high reactivity of organozinc reagents.
Biocatalytic Kinetic ResolutionLipases, EsterasesHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Biocatalytic DesymmetrizationOxidoreductasesDirect formation of enantioenriched products from prochiral substrates.

Exploration of Novel Reactivity and Unprecedented Transformations

The polyhalogenated nature of this compound presents a rich platform for exploring novel chemical transformations. The differential reactivity of the C-Cl and C-F bonds, as well as the various C-H bonds on both aromatic rings, allows for selective functionalization.

Future investigations could focus on regioselective cross-coupling reactions to introduce additional substituents. For instance, palladium-catalyzed couplings could be fine-tuned to selectively activate one of the C-Cl bonds, leaving the other and the C-F bond intact for subsequent modifications. The development of ligand-controlled site-selectivity in the cross-coupling of dihaloarenes offers a precedent for such selective functionalizations. nih.gov This would enable the synthesis of a diverse library of derivatives with tailored properties.

Furthermore, the unique electronic properties conferred by the fluorine and chlorine substituents could be harnessed in novel cycloaddition or dearomatization reactions. Recent work on the visible-light-enabled [4 + 2] cycloaddition of naphthalene derivatives catalyzed by a chiral Gadolinium complex demonstrates the potential for asymmetric dearomatization, leading to complex polycyclic structures. arxiv.org Applying such methodologies to this compound could yield structurally novel and potentially bioactive compounds. The reactivity of this compound as a masked aryne, a strategy employed for other polyhalogenated biaryls, could also be explored to generate highly reactive intermediates for the synthesis of complex molecules. u-tokyo.ac.jpresearchgate.netmdpi.com

Integration into More Complex Molecular Architectures and Hybrid Systems

The this compound scaffold can serve as a versatile building block for the construction of larger, more complex molecular architectures with unique functions.

One promising direction is its incorporation into macrocyclic structures. Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov The rigid biaryl unit of this compound could be used to pre-organize the macrocyclic backbone, potentially enhancing binding affinity and selectivity. Synthetic strategies such as ring-closing metathesis or intramolecular cross-coupling reactions could be employed to construct these macrocycles. nih.gov The synthesis of naphthalene-based macrocycles for host-guest chemistry also provides a blueprint for creating novel receptors based on this dichlorophenyl-fluoronaphthalene unit. researchgate.netnih.gov

Another emerging area is the development of hybrid molecules where the this compound moiety is linked to other pharmacophores or functional units. For example, creating hybrids with known anticancer or anti-inflammatory agents could lead to multi-target drugs with improved efficacy or novel mechanisms of action. The synthesis of naphthalene-heterocycle hybrids has already shown promise in generating compounds with potent biological activities. researchgate.net

Advanced Multiscale Computational Modeling and Simulation

Computational methods, particularly Density Functional Theory (DFT), will be instrumental in guiding the future exploration of this compound. DFT calculations can provide valuable insights into the structural and electronic properties of the molecule, helping to rationalize its reactivity and predict its behavior in different chemical environments.

Future computational studies could focus on:

Conformational Analysis: Accurately determining the rotational barrier around the C-C biaryl bond and predicting the stability of the different atropisomers. This information is critical for designing asymmetric syntheses and understanding the compound's interaction with biological targets.

Electronic Properties: Calculating properties such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential to understand the molecule's reactivity and potential for intermolecular interactions. bohrium.comresearchgate.net DFT studies on halogenated biaryls have demonstrated the significant influence of halogen substituents on these properties.

Reaction Mechanisms: Modeling the transition states and reaction pathways of potential synthetic transformations to optimize reaction conditions and predict product selectivity.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. bohrium.com

These computational insights will accelerate the experimental workflow by allowing researchers to prioritize the most promising synthetic routes and molecular designs.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. For a molecule like this compound, these technologies can be applied in several impactful ways.

ML models can be trained on existing data from related polycyclic aromatic hydrocarbons and biaryl systems to predict the properties of novel, unsynthesized derivatives of this compound. This can include predicting biological activity, toxicity, and physicochemical properties, thereby enabling the in silico screening of large virtual libraries to identify the most promising candidates for synthesis.

In the realm of synthesis, ML can be used to design and optimize catalysts for the challenging asymmetric synthesis of this compound. By analyzing large datasets of catalyst structures and performance, ML algorithms can identify key features that lead to high enantioselectivity and yield, guiding the design of new and more effective catalysts. u-tokyo.ac.jpaiche.orgumich.edu This data-driven approach can significantly reduce the time and resources required for catalyst development.

Furthermore, generative AI models could be employed to design novel molecular architectures based on the this compound scaffold with desired properties. By learning the underlying rules of chemical structure and activity, these models can propose new molecules that are likely to be active against a specific biological target, opening up new avenues for drug discovery.

Q & A

Q. What are the common synthetic routes for introducing halogen substituents (e.g., fluorine, chlorine) onto the naphthalene backbone in compounds like 2-(2,3-dichlorophenyl)-6-fluoronaphthalene?

Methodological Answer: Halogenation typically involves electrophilic aromatic substitution (EAS) using reagents such as Cl₂/FeCl₃ for chlorination or F₂/dilute HF for fluorination. For regioselective fluorination at the 6-position, directed ortho-metalation (DoM) strategies using lithium bases can enhance specificity. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate isomers .

Q. How can researchers characterize the electronic effects of the 2,3-dichlorophenyl and 6-fluoro substituents in this compound?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to analyze substituent-induced deshielding effects. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution and frontier molecular orbitals. Comparative UV-Vis spectroscopy in solvents of varying polarity may reveal solvatochromic shifts caused by electron-withdrawing groups .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and diode-array detection (DAD) is effective. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can identify halogenated byproducts. For quantification, use internal standards like deuterated naphthalene derivatives to account for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in toxicity data for chlorinated naphthalene derivatives?

Methodological Answer: Implement a tiered risk-of-bias assessment (e.g., Table C-6/C-7 from toxicological reports) to evaluate study design flaws. Conduct dose-response studies in in vitro models (e.g., hepatic CYP450 isoforms) to isolate metabolic pathways. Use meta-analysis frameworks to harmonize data from disparate sources, prioritizing studies with rigorous randomization and blinding protocols .

Q. What computational tools are recommended to predict the metabolic stability of this compound in drug discovery contexts?

Methodological Answer: Molecular docking simulations with cytochrome P450 enzymes (e.g., CYP2A6/2A13) can identify potential oxidation sites. In silico ADMET platforms like SwissADME or ProTox-II predict metabolic half-lives and toxicity profiles. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) to measure clearance rates .

Q. What strategies mitigate challenges in synthesizing multi-halogenated naphthalenes with positional selectivity?

Methodological Answer: Employ sequential halogenation with protecting groups (e.g., silyl ethers) to block reactive sites. For fluorination, late-stage cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic esters improve yield. Monitor reaction progress in real-time using inline FTIR to detect intermediate formation .

Q. How can researchers address discrepancies in reported reaction yields for oxidation of halogenated naphthalenes?

Methodological Answer: Standardize reaction conditions (e.g., oxidant equivalents, solvent purity) and validate via inter-laboratory studies. Use kinetic modeling to identify rate-limiting steps. For oxidation to naphthoquinones, compare peroxide-based (e.g., H₂O₂/Fe³⁺) vs. metal-catalyzed (e.g., KMnO₄/H⁺) pathways, optimizing for steric and electronic effects of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.